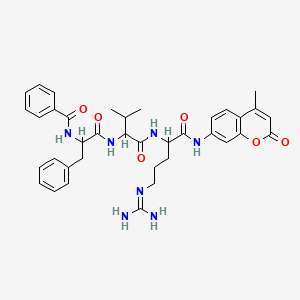

Bz-Phe-Val-Arg-AMC hydrochloride salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bz-Phe-Val-Arg-AMC hydrochloride salt is a synthetic substrate used to measure proteolytic activity. It is hydrolyzed by serine proteases, such as trypsin and chymotrypsin, at a rate proportional to the enzyme’s concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bz-Phe-Val-Arg-AMC hydrochloride salt is synthesized through a series of peptide coupling reactionsThe final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bz-Phe-Val-Arg-AMC hydrochloride salt undergoes hydrolysis reactions when exposed to serine proteases. This reaction results in the cleavage of the peptide bond, releasing the AMC group .

Common Reagents and Conditions

The hydrolysis reaction is commonly carried out in buffered aqueous solutions at physiological pH. Enzymes such as trypsin and chymotrypsin are used as catalysts to facilitate the reaction .

Major Products Formed

The primary product formed from the hydrolysis of this compound is the free AMC group, which can be detected and quantified using ultraviolet spectrophotometry .

Scientific Research Applications

Bz-Phe-Val-Arg-AMC hydrochloride salt has a wide range of applications in scientific research:

Mechanism of Action

Bz-Phe-Val-Arg-AMC hydrochloride salt exerts its effects through hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC group. This reaction is proportional to the enzyme’s concentration, allowing for the measurement of proteolytic activity .

Comparison with Similar Compounds

Similar Compounds

Bz-Phe-Val-Arg-pNA: Another synthetic substrate used to measure proteolytic activity, but it releases p-nitroaniline (pNA) instead of AMC.

Suc-Ala-Ala-Pro-Phe-AMC: A fluorogenic substrate used to measure chymotrypsin activity.

Z-Gly-Gly-Arg-AMC: A substrate used to measure the activity of trypsin-like proteases.

Uniqueness

Bz-Phe-Val-Arg-AMC hydrochloride salt is unique due to its high sensitivity and specificity for serine proteases. The release of the AMC group provides a strong fluorescent signal, making it an ideal substrate for quantitative assays .

Biological Activity

Bz-Phe-Val-Arg-AMC hydrochloride salt, commonly referred to as Thrombin substrate III, is a fluorogenic substrate utilized primarily in biochemical assays to study proteolytic activity. This compound has garnered attention due to its significant role in various biological processes, particularly in the context of enzyme activity related to proteases. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, applications in research, and relevant case studies.

- Molecular Formula : C₃₇H₄₃N₇O₆

- Molecular Weight : 681.781 g/mol

- CAS Number : 88899-22-3

- Fluorogenic Nature : Bz-Phe-Val-Arg-AMC is characterized by its ability to release the fluorescent group 7-amino-4-methylcoumarin (AMC) upon cleavage by specific proteases.

Enzymatic Activity

Bz-Phe-Val-Arg-AMC serves as a substrate for various enzymes, particularly cysteine and serine proteases. The biological activity of this compound is often assessed through its kinetic parameters, such as kcat/Km, which indicates its efficiency as a substrate.

Kinetic Parameters

| Enzyme | Km (µM) | Source |

|---|---|---|

| Der p 1 | 15.4 ± 2.1 | |

| Der f 1 | 29.0 ± 2.6 | |

| Cathepsin B | 40.9 ± 4.5 | |

| Cathepsin L | 8.0 ± 1.3 | |

| Cathepsin S | 12.3 ± 1.8 | |

| Trypsin | 46.6 ± 2.9 | |

| Chymotrypsin | 132.1 ± 22.7 |

The table above summarizes the Km values for various enzymes that interact with Bz-Phe-Val-Arg-AMC, indicating its specificity and efficiency as a substrate.

Applications in Research

Bz-Phe-Val-Arg-AMC is extensively used in studies involving proteolytic enzymes due to its fluorogenic properties, allowing for real-time monitoring of enzyme activity:

- Protease Inhibition Studies : The compound has been utilized to evaluate the inhibitory effects of various compounds on protease activity, particularly in allergen research where it helps characterize the reactivity of allergens like Der p 1 and Der f 1 against proteolytic cleavage .

- Enzyme Characterization : It has been employed to characterize novel proteases from pathogens such as Porphyromonas gingivalis, providing insights into their role in disease mechanisms .

- Clinical Relevance : Studies have shown that Bz-Phe-Val-Arg-AMC can be used to assess the enzymatic activity present in synovial fluids from osteoarthritis patients, highlighting its potential in understanding joint diseases .

Study on Allergens and Protease Activity

A study investigating the degradation of substrates by Group 1 house dust mite allergens utilized Bz-Phe-Val-Arg-AMC to quantify the reactivity of Der p 1 and Der f 1 against various substrates. The findings indicated that while these allergens exhibited high reactivity with Bz-Phe-Val-Arg-AMC, they showed limited interaction with serine peptidases, underscoring the substrate's selectivity .

Osteoarthritis Research

In another significant study, researchers analyzed knee joint synovial fluids from osteoarthritis patients using Bz-Phe-Val-Arg-AMC to identify activating enzymes such as PAR1 and PAR2. The results demonstrated that these enzymes could cleave and activate substrates within the synovial environment, suggesting a potential role for Bz-Phe-Val-Arg-AMC in therapeutic assessments for joint diseases .

Properties

IUPAC Name |

N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.